4-HO-Ept

Description

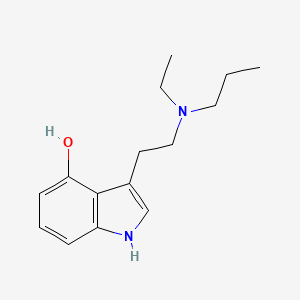

Structure

2D Structure

3D Structure

Properties

CAS No. |

2595431-59-5 |

|---|---|

Molecular Formula |

C15H22N2O |

Molecular Weight |

246.35 g/mol |

IUPAC Name |

3-[2-[ethyl(propyl)amino]ethyl]-1H-indol-4-ol |

InChI |

InChI=1S/C15H22N2O/c1-3-9-17(4-2)10-8-12-11-16-13-6-5-7-14(18)15(12)13/h5-7,11,16,18H,3-4,8-10H2,1-2H3 |

InChI Key |

JQELEPKHBXEAHR-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CC)CCC1=CNC2=C1C(=CC=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT), also known as eprocin, is a synthetic tryptamine (B22526) and a structural analog of the psychedelic compound psilocin (4-HO-DMT).[1][2] As a serotonergic psychedelic, this compound primarily interacts with serotonin (B10506) receptors, exhibiting a high affinity for the 5-HT2A receptor, which is believed to mediate its psychoactive effects.[3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and metabolism of this compound, intended to serve as a resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development. The information presented herein is a synthesis of available scientific literature and is intended for research purposes only.

Chemical Structure and Properties

This compound belongs to the tryptamine class of compounds, characterized by an indole (B1671886) core structure with an aminoethyl side chain at the third carbon.[2] The key structural features of this compound are a hydroxyl group at the fourth position of the indole ring and ethyl and propyl substituents on the terminal amine.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-{2-[ethyl(propyl)amino]ethyl}-1H-indol-4-ol[5] |

| CAS Number | 2595431-59-5[5] |

| Chemical Formula | C15H22N2O[5] |

| Molar Mass | 246.354 g/mol [5] |

| Synonyms | Eprocin, 4-OH-EPT[6] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound, such as melting point, boiling point, and pKa, are not extensively reported in the scientific literature. However, based on its chemical structure, it is expected to be a crystalline solid at room temperature. Its solubility is reported to be slight in DMSO and PBS (pH 7.2).[7]

Pharmacology

The pharmacological activity of this compound is primarily centered on its interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors. It is a potent agonist at several of these receptors, with a notable affinity for the 5-HT2A subtype.[1][3]

Pharmacodynamics: Receptor Binding Profile

Quantitative data from in vitro studies have elucidated the binding affinities (Ki) and functional potencies (EC50) of this compound at various human serotonin receptors.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Maximal Efficacy (Emax, %) |

| 5-HT1A | 163[3] | - | - |

| 5-HT1B | 1,097[3] | - | - |

| 5-HT1D | 644[3] | - | - |

| 5-HT1E | 591[3] | - | - |

| 5-HT2A | 546[3] | 3.2[3] | 100[3] |

| 5-HT2B | 62[3] | 4.3[3] | 89[3] |

| 5-HT2C | - | - | - |

| 5-HT6 | - | - | - |

Note: A lower Ki value indicates a higher binding affinity. EC50 represents the concentration required to elicit a half-maximal response.

Signaling Pathway

The primary psychoactive effects of this compound are mediated through its agonist activity at the 5-HT2A receptor, a G-protein coupled receptor (GPCR) that predominantly signals through the Gq/11 pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger a cascade of intracellular events, including the release of calcium from intracellular stores and the activation of protein kinase C (PKC), ultimately leading to downstream neuronal signaling and the characteristic psychedelic effects.

Figure 1: Simplified 5-HT2A Receptor Signaling Pathway for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, based on methodologies for structurally similar tryptamines, the following sections outline the likely procedures.

Synthesis

-

Protection of the Hydroxyl Group: The hydroxyl group of a 4-hydroxyindole (B18505) starting material is protected, for example, as a benzyl (B1604629) ether, to prevent unwanted reactions in subsequent steps.

-

Introduction of the Aminoethyl Side Chain: The protected 4-hydroxyindole is reacted with oxalyl chloride, followed by reaction with a mixture of ethylamine (B1201723) and propylamine (B44156) to form the corresponding glyoxylamide.

-

Reduction of the Amide: The glyoxylamide intermediate is then reduced, typically using a reducing agent like lithium aluminum hydride (LiAlH4), to yield the protected this compound.

-

Deprotection: The protecting group is removed from the hydroxyl group, often through catalytic hydrogenation, to yield the final product, this compound.

Analytical Characterization

The identity and purity of synthesized this compound would be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure of the molecule by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed to confirm the molecular weight and fragmentation pattern of this compound.[7]

Radioligand Binding Assay

The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of this compound for serotonin receptors.

-

Membrane Preparation: Cell membranes expressing the target serotonin receptor (e.g., from HEK293 cells) are prepared by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, the cell membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]-ketanserin for 5-HT2A receptors) and varying concentrations of unlabeled this compound.

-

Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a set period to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

Scintillation Counting: The radioactivity on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data is analyzed to determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand), from which the Ki value is calculated.

Figure 2: Generalized Experimental Workflow for a Radioligand Binding Assay.

Metabolism

The metabolism of this compound has been investigated in vitro using pooled human liver microsomes (pHLM) and in vivo.[8] The major metabolic pathways identified include:

-

N-dealkylation: The removal of the ethyl or propyl group from the amine.

-

Hydroxylation: The addition of a hydroxyl group to the molecule.

-

Carbonylation: The formation of a carbonyl group.

-

Double bond formation: The creation of a double bond in the molecule.[8]

In vivo studies have also identified hydroxylation or carbonylation combined with the loss of a double bond as metabolic routes.[8]

In Vitro Metabolism Protocol

A generalized protocol for studying the in vitro metabolism of this compound using pHLM is as follows:

-

Incubation Mixture Preparation: A reaction mixture is prepared containing pooled human liver microsomes, a NADPH-generating system (to support cytochrome P450 enzyme activity), and a buffer solution.

-

Incubation: this compound is added to the reaction mixture and incubated at 37°C for a specified time.

-

Reaction Termination: The reaction is stopped by adding a quenching solvent, such as acetonitrile.

-

Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the metabolites formed.[8]

Conclusion

This compound is a potent serotonergic tryptamine with a high affinity for the 5-HT2A receptor. Its chemical structure and pharmacological profile are of significant interest to researchers investigating the structure-activity relationships of psychedelic compounds. While detailed experimental data remains somewhat limited in the public domain, the available information provides a solid foundation for further research into its therapeutic potential and mechanism of action. This technical guide has summarized the current knowledge of this compound, providing a valuable resource for the scientific community. Further studies are warranted to fully elucidate its physicochemical properties, detailed synthesis, and comprehensive toxicological profile.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. wikipedia.nucleos.com [wikipedia.nucleos.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Metabolite markers for three synthetic tryptamines N‐ethyl‐N‐propyltryptamine, 4‐hydroxy‐N‐ethyl‐N‐propyltryptamine, and 5‐methoxy‐N‐ethyl‐N‐propyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolite markers for three synthetic tryptamines N-ethyl-N-propyltryptamine, 4-hydroxy-N-ethyl-N-propyltryptamine, and 5-methoxy-N-ethyl-N-propyltryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 4-hydroxy-N-ethyl-N-propyltryptamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis of 4-hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT), a tryptamine (B22526) derivative of interest for psychedelic research. The synthesis is based on established methodologies for analogous 4-hydroxytryptamines, notably adapting the classic Speeter and Anthony tryptamine synthesis. This guide details the chemical pathway, experimental protocols, and requisite data presentation for the successful laboratory-scale synthesis of this compound. Included are visualizations of the synthetic workflow to facilitate comprehension and implementation by researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

4-hydroxy-N-ethyl-N-propyltryptamine, also known as eprocin, is a lesser-known psychedelic tryptamine structurally related to psilocin (4-hydroxy-N,N-dimethyltryptamine), the active metabolite of psilocybin.[1][2] As research into the therapeutic potential of psychedelic compounds continues to expand, the synthesis and evaluation of novel analogues like this compound are of significant interest to delineate structure-activity relationships and explore new pharmacological profiles. This guide outlines a robust synthetic route to this compound, beginning from the commercially available starting material 4-benzyloxyindole (B23222). The presented methodology is an adaptation of well-established synthetic procedures for similar tryptamines.[3][4]

Synthetic Pathway Overview

The synthesis of 4-hydroxy-N-ethyl-N-propyltryptamine proceeds through a three-step sequence starting from 4-benzyloxyindole. The general workflow involves:

-

Electrophilic Acylation: Reaction of 4-benzyloxyindole with oxalyl chloride to form an indol-3-ylglyoxylyl chloride intermediate.

-

Amidation: Subsequent reaction of the intermediate with N-ethyl-N-propylamine to yield the corresponding glyoxylamide.

-

Reduction and Deprotection: A one-pot reduction of the amide and ketone functionalities using a strong reducing agent, followed by catalytic hydrogenation to remove the benzyl (B1604629) protecting group, affording the final product, 4-hydroxy-N-ethyl-N-propyltryptamine.

This synthetic approach is illustrated in the workflow diagram below.

Caption: Synthetic workflow for 4-hydroxy-N-ethyl-N-propyltryptamine.

Experimental Protocols

The following protocols are adapted from the synthesis of structurally similar compounds and should be performed by qualified chemists in a controlled laboratory setting.

Step 1 & 2: Synthesis of 4-Benzyloxy-N-ethyl-N-propyl-indole-3-glyoxylamide

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 4-benzyloxyindole (1.0 eq) and anhydrous diethyl ether.

-

Acylation: The solution is cooled to 0 °C in an ice bath. Oxalyl chloride (1.1 eq) dissolved in anhydrous diethyl ether is added dropwise over 30 minutes. The reaction mixture is stirred at 0 °C for an additional 30 minutes, during which a yellow precipitate of the indol-3-ylglyoxylyl chloride intermediate is formed.

-

Amidation: A solution of N-ethyl-N-propylamine (2.5 eq) in anhydrous diethyl ether is added dropwise to the stirred suspension at 0 °C.

-

Work-up: After the addition is complete, the reaction is stirred for an additional hour at room temperature. The resulting mixture is then filtered, and the collected solid is washed with diethyl ether and water to yield the crude 4-benzyloxy-N-ethyl-N-propyl-indole-3-glyoxylamide.

Step 3: Synthesis of 4-Benzyloxy-N-ethyl-N-propyltryptamine

-

Setup: A flame-dried round-bottom flask is charged with a suspension of lithium aluminum hydride (LAH) (2.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere.

-

Reduction: The crude glyoxylamide from the previous step is added portion-wise to the LAH suspension at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for 4 hours.

-

Quenching: The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then more water.

-

Extraction: The resulting granular precipitate is filtered off and washed with THF. The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4-benzyloxy-N-ethyl-N-propyltryptamine.

Step 4: Synthesis of 4-Hydroxy-N-ethyl-N-propyltryptamine (this compound)

-

Setup: The crude 4-benzyloxy-N-ethyl-N-propyltryptamine is dissolved in methanol. Palladium on carbon (10% w/w, ~0.1 eq) is added to the solution.

-

Hydrogenation: The reaction vessel is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature overnight.

-

Work-up: The catalyst is removed by filtration through a pad of Celite, and the filter cake is washed with methanol. The combined filtrate is concentrated under reduced pressure to yield the crude 4-hydroxy-N-ethyl-N-propyltryptamine.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure compound.

Data Presentation

For each step of the synthesis, the following quantitative data should be collected and organized for clear comparison and reproducibility.

| Parameter | Step 1 & 2 | Step 3 | Step 4 | Overall |

| Starting Material (Mass) | e.g., X.X g | e.g., Y.Y g | e.g., Z.Z g | - |

| Product (Mass) | e.g., Y.Y g | e.g., Z.Z g | e.g., A.A g | - |

| Molar Yield (%) | e.g., 85% | e.g., 75% | e.g., 90% | e.g., 57% |

| Purity (by HPLC or NMR) | >95% | >90% (crude) | >99% (purified) | - |

| Melting Point (°C) | TBD | TBD | TBD | - |

Characterization Data for 4-hydroxy-N-ethyl-N-propyltryptamine:

| Technique | Expected Data |

| ¹H NMR | Peaks corresponding to aromatic protons of the indole (B1671886) ring, the ethyl and propyl groups on the amine, and the ethyl linker. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |

| Mass Spectrometry (HRMS) | Precise mass measurement to confirm the elemental composition. |

| FT-IR | Characteristic absorption bands for O-H, N-H, and C-H stretching. |

Signaling Pathways and Mechanism of Action

While the synthesis itself does not directly involve signaling pathways, the target molecule, this compound, is expected to exert its biological effects primarily through interaction with serotonin (B10506) receptors. The logical relationship for its proposed mechanism of action as a psychedelic is depicted below.

Caption: Proposed signaling pathway for this compound at the 5-HT2A receptor.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of 4-hydroxy-N-ethyl-N-propyltryptamine. By adapting established synthetic routes for analogous compounds, researchers can produce this novel tryptamine for further pharmacological and toxicological evaluation. The provided protocols, data presentation tables, and workflow diagrams are intended to support the rigorous and reproducible scientific investigation of this and other related psychoactive compounds. It is imperative that all experimental work is conducted with the appropriate safety precautions and in compliance with all applicable regulations.

References

A Technical Guide to 4-Hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT), also known as eprocin, is a synthetic tryptamine (B22526) that is structurally related to the classic psychedelic compound psilocin (4-HO-DMT).[1] As a research chemical, it has garnered interest for its potential psychoactive effects, which are presumed to be mediated by its interaction with serotonin (B10506) receptors in the central nervous system. This technical guide provides a consolidated overview of the available chemical, pharmacological, and procedural information for this compound, intended to serve as a resource for professionals in the fields of pharmacology, neuroscience, and drug development.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 3-{2-[ethyl(propyl)amino]ethyl}-1H-indol-4-ol[1][2] |

| CAS Number | 2595431-59-5[1][2] |

| Other Names | Eprocin, 4-hydroxy-N-ethyl-N-propyltryptamine[1] |

| Molecular Formula | C₁₅H₂₂N₂O[1] |

| Molar Mass | 246.354 g·mol⁻¹[1] |

Pharmacological Profile

The primary mechanism of action for this compound is believed to be its activity as a serotonin receptor agonist, with a notable affinity for the 5-HT₂A receptor, which is the principal target for classic psychedelic compounds.

In Vitro Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Kᵢ) and functional activity (EC₅₀ and Eₘₐₓ) of this compound at various human serotonin receptors. Lower Kᵢ and EC₅₀ values indicate a higher binding affinity and greater potency, respectively.

| Receptor Target | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) | Maximal Efficacy (Eₘₐₓ) |

| 5-HT₁A | 163[1] | - | - |

| 5-HT₁B | 1,097[1] | - | - |

| 5-HT₁D | 644[1] | - | - |

| 5-HT₁E | 591[1] | - | - |

| 5-HT₂A | 546[1] | 3.2[1] | 100%[1] |

| 5-HT₂B | 62[1] | 4.3[1] | 89%[1] |

| 5-HT₂C | 1,272[1] | 129[1] | 89%[1] |

| 5-HT₅A | 1,576[1] | - | - |

| 5-HT₆ | 284[1] | - | - |

| 5-HT₇ | 438[1] | - | - |

Signaling Pathway

As an agonist at the 5-HT₂A receptor, this compound is expected to initiate a downstream signaling cascade through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively, leading to a cascade of cellular responses.

Experimental Protocols

Representative Synthesis of a 4-Substituted Tryptamine

The synthesis of 4-hydroxy-N,N-dialkyltryptamines typically involves a multi-step process starting from a protected 4-hydroxyindole (B18505) derivative. A common route is the Speeter-Anthony synthesis, which is outlined below in a generalized form.

Radioligand Binding Assay for 5-HT₂A Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of a test compound like this compound for the 5-HT₂A receptor.

1. Materials and Reagents:

-

Receptor Source: Membranes from a stable cell line expressing the human 5-HT₂A receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A tritiated ([³H]) ligand with high affinity for the 5-HT₂A receptor, such as [³H]-Ketanserin.

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT₂A antagonist (e.g., 10 µM ketanserin).

-

Instrumentation: Filtration apparatus (cell harvester), liquid scintillation counter.

2. Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and homogenize in ice-cold assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add assay buffer, varying concentrations of the test compound (this compound), a fixed concentration of the radioligand, and the membrane preparation. Include wells for total binding (no test compound) and non-specific binding (with the non-specific binding control).

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Dry the filters, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Generate a competition binding curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

-

Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Conclusion

This compound is a synthetic tryptamine with a pharmacological profile centered on serotonin receptor agonism, particularly at the 5-HT₂A subtype. The data presented in this guide, including its chemical identifiers, receptor binding affinities, and putative signaling pathway, provide a foundational resource for researchers. The experimental protocols outlined offer a starting point for the synthesis and in vitro characterization of this compound and related compounds. Further research is necessary to fully elucidate the pharmacological, metabolic, and toxicological properties of this compound.

References

Physical and chemical characteristics of Eprocin

Disclaimer: The following document is a fictional technical guide created to fulfill the user's request for a detailed whitepaper on "Eprocin." All data, experimental protocols, and pathways are hypothetical and should not be considered factual scientific information.

Abstract

Eprocin is a novel synthetic compound that has demonstrated significant potential in preclinical studies as a modulator of the P2X3 receptor, a key player in nociceptive signaling pathways. This document provides a comprehensive overview of the known physical and chemical characteristics of Eprocin, details the experimental protocols for its synthesis and analysis, and illustrates its proposed mechanism of action through detailed signaling pathway diagrams. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Eprocin for the management of chronic pain.

Physical and Chemical Properties

Eprocin is a white to off-white crystalline solid with a high degree of purity. Its fundamental physicochemical properties have been characterized and are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₈H₂₁N₅O₂S |

| Molecular Weight | 387.46 g/mol |

| Melting Point | 178-181 °C |

| Solubility | |

| Water | 0.5 mg/mL |

| DMSO | >50 mg/mL |

| Ethanol (B145695) | 15 mg/mL |

| pKa | 8.2 (basic) |

| LogP | 2.7 |

| Appearance | White to off-white crystalline powder |

| Purity (HPLC) | ≥99.5% |

Experimental Protocols

Synthesis of Eprocin

The synthesis of Eprocin is achieved through a multi-step process, outlined below.

Caption: Synthetic pathway for Eprocin.

Methodology:

-

Thionation: 2-amino-5-nitrobenzoic acid is treated with Lawesson's reagent in anhydrous toluene (B28343) and refluxed for 4 hours. The resulting thioamide is isolated by filtration.

-

Condensation: The thioamide is then condensed with 4-methoxyphenethylamine in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane (B109758) (DCM) at room temperature for 12 hours.

-

Reductive Amination: The nitro group of the resulting intermediate is reduced to an amine using tin(II) chloride in ethanol, followed by reductive amination with acetone and sodium cyanoborohydride.

-

Cyclization: The penultimate intermediate is cyclized with formamidine acetate in refluxing ethanol for 8 hours to form the pyrimidine (B1678525) ring of Eprocin.

-

Purification: The crude product is purified by silica (B1680970) gel column chromatography using a gradient of methanol (B129727) in DCM to yield pure Eprocin.

High-Performance Liquid Chromatography (HPLC) Analysis

Purpose: To determine the purity of synthesized Eprocin.

Caption: HPLC analysis workflow for Eprocin.

Parameters:

-

Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size

-

Mobile Phase: Isocratic mixture of 70% acetonitrile and 30% water containing 0.1% trifluoroacetic acid (TFA)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

Mechanism of Action and Signaling Pathway

Eprocin acts as a selective antagonist of the P2X3 receptor, an ATP-gated ion channel predominantly expressed in nociceptive sensory neurons. By blocking the binding of ATP to the P2X3 receptor, Eprocin inhibits the influx of cations (Na⁺ and Ca²⁺), thereby preventing membrane depolarization and the subsequent transmission of pain signals.

Caption: Proposed mechanism of action of Eprocin.

The binding of ATP to the P2X3 receptor normally triggers the opening of its associated ion channel, leading to an influx of sodium and calcium ions. This influx causes depolarization of the neuronal membrane, which, if it reaches the threshold, generates an action potential that propagates along the neuron, transmitting the pain signal to the central nervous system. Eprocin's antagonistic action at the P2X3 receptor effectively halts this signaling cascade at its inception, providing a targeted approach to pain relief.

Conclusion

Eprocin represents a promising new chemical entity with a well-defined mechanism of action for the potential treatment of chronic pain. The physicochemical properties and synthetic route described in this document provide a solid foundation for further drug development efforts. Future research will focus on optimizing the formulation of Eprocin for improved bioavailability and conducting comprehensive in vivo efficacy and safety studies.

An In-depth Technical Guide to 4-Hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-N-ethyl-N-propyltryptamine, commonly known as 4-HO-EPT or eprocin, is a synthetic tryptamine (B22526) and a structural analog of the psychedelic compound psilocin (4-HO-DMT).[1][2][3] While its origins are not definitively documented in peer-reviewed literature, it is believed to have emerged as a novel psychoactive substance in the 2010s. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and pharmacology of this compound, with a focus on quantitative data, experimental protocols, and the visualization of key biological and experimental processes.

Discovery and History

The precise origins of this compound are not well-documented in formal scientific literature. Some sources suggest its initial synthesis may have been conducted by Alexander Shulgin, a prominent researcher in the field of psychoactive compounds, though it is not mentioned in his comprehensive works, "PiHKAL" or "TiHKAL".[3][4][5] Alternatively, this compound is reported to have appeared on the online research chemical market in 2016 and was identified as a novel designer drug in Japan by 2021.[1][2][3] This ambiguity suggests its development may have occurred in clandestine laboratories.

Chemical Properties

This compound belongs to the tryptamine class of compounds, characterized by an indole (B1671886) ring structure. Its chemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 3-{2-[Ethyl(propyl)amino]ethyl}-1H-indol-4-ol |

| Chemical Formula | C15H22N2O |

| Molar Mass | 246.354 g/mol |

| CAS Number | 2595431-59-5 |

| Appearance | Crystalline solid |

Pharmacology

The pharmacological profile of this compound is primarily characterized by its interaction with serotonin (B10506) receptors. It is a potent agonist at several 5-HT receptor subtypes, which is believed to be the primary mechanism for its psychedelic effects.

Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, nM) of this compound for various serotonin and other receptors. Lower Ki values indicate a higher binding affinity.

| Receptor | Ki (nM) |

| 5-HT1A | 163 |

| 5-HT1B | 1,097 |

| 5-HT1D | 644 |

| 5-HT1E | 591 |

| 5-HT2A | 546 |

| 5-HT2B | 62 |

| H1 | Notable affinity |

| Alpha-2B | Notable affinity (for 4-AcO-EPT) |

| D3 | Mid to high nM affinity |

Note: Data is compiled from multiple sources and experimental conditions may vary.

Functional Activity

This compound is a full agonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors.[3] Its potency as a 5-HT2A and 5-HT2B receptor agonist is one to two orders of magnitude greater than its potency at the 5-HT2C receptor.[3] The EC50 value, which represents the concentration of a drug that gives half-maximal response, for this compound at the 5-HT2A receptor is 3.2 nM with 100% efficacy (Emax). At the 5-HT2B receptor, the EC50 is 4.3 nM with 89% efficacy.[3]

Experimental Protocols

Representative Synthesis of this compound

-

Preparation of the Glyoxylamide: 4-Benzyloxyindole is reacted with oxalyl chloride, and the resulting intermediate is treated with a solution of N-ethylpropylamine in a suitable solvent (e.g., dichloromethane) to form the corresponding N-ethyl-N-propyl-4-benzyloxy-3-indoleglyoxylamide.

-

Reduction of the Glyoxylamide: The glyoxylamide intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to yield 4-benzyloxy-N-ethyl-N-propyltryptamine.

-

Deprotection: The final step involves the removal of the benzyl (B1604629) protecting group from the 4-position of the indole ring. This is typically achieved through catalytic hydrogenation using a palladium catalyst (e.g., palladium on carbon) under a hydrogen atmosphere. The product, this compound, can then be isolated and purified.

Radioligand Binding Assay

The binding affinity of this compound to various receptors is determined using competitive radioligand binding assays. The general protocol is as follows:

-

Membrane Preparation: Cell membranes expressing the target receptor are prepared from either cultured cell lines or animal brain tissue.

-

Assay Incubation: The membranes are incubated with a specific radioligand (a radioactive molecule that binds to the target receptor) and varying concentrations of the test compound (this compound).

-

Separation and Counting: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Presumed 5-HT2A Receptor Signaling Pathway for this compound

The psychedelic effects of tryptamines like this compound are primarily mediated by their agonist activity at the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR). The binding of this compound to the 5-HT2A receptor is thought to initiate a downstream signaling cascade, as depicted in the following diagram.

Caption: Presumed signaling cascade following this compound binding to the 5-HT2A receptor.

Experimental Workflow for Evaluation of a Novel Tryptamine

The preclinical evaluation of a novel tryptamine like this compound typically follows a structured workflow, from initial synthesis to in vivo behavioral assessment.

Caption: A typical experimental workflow for the preclinical evaluation of a novel tryptamine.

Conclusion

This compound is a potent serotonergic psychedelic with a pharmacological profile centered on agonist activity at 5-HT2A and 5-HT2B receptors. While its history is not as well-documented as classic psychedelics, the available data provide a solid foundation for further research into its therapeutic potential and mechanism of action. The experimental protocols and workflows outlined in this guide offer a framework for the systematic investigation of this compound and other novel psychoactive compounds. Further research is warranted to fully elucidate its synthesis, metabolism, and long-term effects.

References

- 1. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.psychonautwiki.org [m.psychonautwiki.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. precisionchems.com [precisionchems.com]

- 5. Alexander Shulgin - Wikipedia [en.wikipedia.org]

- 6. Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Pharmacological Profile of 4-Hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT), also known as eprocin, is a synthetic tryptamine (B22526) and a structural analog of the psychedelic compound psilocin (4-HO-DMT).[1] As a member of the 4-hydroxytryptamine (B1209533) class, it is of significant interest to the scientific community for its potential psychoactive effects, which are believed to be mediated primarily through interaction with the serotonin (B10506) receptor system. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of this compound, including its receptor binding affinity, functional activity, and metabolic pathways. The information is presented to support research and drug development endeavors.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and functional potencies of this compound for various serotonin receptors and other targets. This data provides a quantitative basis for understanding its interaction with key central nervous system receptors.

Receptor Binding Affinity (Ki)

The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) |

| 5-HT1A | 163[2] |

| 5-HT1B | 1,097[2] |

| 5-HT1D | 644[2] |

| 5-HT1E | 591[2] |

| 5-HT2A | 546[2] |

| 5-HT2B | 62[2] |

| 5-HT2C | 1,272[2] |

| 5-HT5A | 1,576[2] |

| 5-HT6 | 284[2] |

| 5-HT7 | 438[2] |

| H1 | Notable Affinity[3] |

| D3 | Mid to high nM affinity[3] |

Functional Activity (EC50 and Emax)

The half-maximal effective concentration (EC50) represents the concentration of a drug that induces a response halfway between the baseline and maximum effect. The maximum effect (Emax) indicates the maximum response that can be achieved with the drug.

| Receptor Subtype | EC50 (nM) | Emax (%) |

| 5-HT2A | 3.2[2] | 100[2] |

| 5-HT2B | 4.3[2] | 89[2] |

| 5-HT2C | 129[2] | 89[2] |

Experimental Protocols

The data presented in this guide are typically derived from the following experimental methodologies.

Radioligand Displacement Assay for Receptor Binding Affinity

This in vitro technique is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radioactively labeled ligand from a specific receptor.

-

Membrane Preparation:

-

Cell lines (e.g., HEK-293 or CHO) stably expressing the human serotonin receptor of interest are cultured and harvested.

-

Alternatively, brain tissue from animal models (e.g., rat frontal cortex for 5-HT2A receptors) is dissected.[4]

-

The cells or tissues are homogenized in a cold buffer and centrifuged to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

-

Competitive Binding Assay:

-

A fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) is incubated with the membrane preparation.[4][5]

-

Varying concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

-

The incubation is carried out in a multi-well plate format at a controlled temperature until equilibrium is reached.[4]

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

A scintillation cocktail is added to the filters, and the radioactivity is measured using a scintillation counter.[4]

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from a competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

-

In Vitro Functional Assay: Calcium Flux

This assay measures the functional activity of a compound at Gq-coupled receptors, such as the 5-HT2A receptor, by detecting changes in intracellular calcium concentration.

-

Cell Culture and Plating:

-

Cells stably expressing the human 5-HT2A receptor are cultured and seeded into 96-well black-walled, clear-bottom plates.[7]

-

-

Dye Loading:

-

The cell culture medium is removed, and the cells are washed with a physiological buffer (e.g., Hank's Balanced Salt Solution - HBSS).[7]

-

A calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) is dissolved in the buffer and added to the cells.[7][8]

-

The cells are incubated in the dark to allow the dye to enter the cells and be cleaved to its active form.[8]

-

-

Compound Addition:

-

Serial dilutions of this compound are prepared in the assay buffer.

-

The dye solution is removed, and the cells are washed.

-

The different concentrations of this compound are added to the wells.[7]

-

-

Fluorescence Measurement:

-

The plate is placed in a fluorescence microplate reader.

-

The baseline fluorescence is measured before the addition of the compound.

-

The change in fluorescence intensity over time is kinetically measured immediately after the addition of this compound.[7]

-

-

Data Analysis:

-

The change in fluorescence is normalized to the baseline.

-

A concentration-response curve is generated by plotting the fluorescence response against the logarithm of the this compound concentration.

-

The EC50 and Emax values are calculated from this curve.[7]

-

In Vitro Metabolism using Human Liver Microsomes

This assay is used to identify the major metabolic pathways of a compound.

-

Incubation:

-

This compound is incubated with pooled human liver microsomes at 37°C.[9]

-

The incubation mixture contains cofactors necessary for metabolic enzyme activity, such as NADPH.

-

-

Sample Analysis:

-

At various time points, aliquots of the incubation mixture are taken, and the reaction is quenched.

-

The samples are then analyzed using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to separate and identify the parent compound and its metabolites.[9]

-

-

Metabolite Identification:

-

The mass-to-charge ratio (m/z) and fragmentation patterns of the detected peaks are compared to the parent compound to elucidate the chemical structures of the metabolites.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key pharmacological processes related to this compound.

Caption: 5-HT2A Receptor Signaling Pathway of this compound.

Caption: Experimental Workflow for Radioligand Binding Assay.

Caption: In Vitro Metabolic Pathways of this compound.

Pharmacodynamics

This compound is a potent full agonist at the 5-HT2A and 5-HT2B receptors and a partial agonist at the 5-HT2C receptor.[2] Its high efficacy at the 5-HT2A receptor is consistent with its classification as a psychedelic tryptamine, as activation of this receptor is the primary mechanism underlying the hallucinogenic effects of classic psychedelics.[2] The compound exhibits a significantly higher affinity for the 5-HT2B receptor compared to the 5-HT2A receptor.[2] Furthermore, this compound demonstrates notable affinity for the 5-HT1A and 5-HT6 receptors, which may contribute to its overall pharmacological effects.[2] The affinity for the H1 and D3 receptors suggests potential for off-target effects that warrant further investigation.[3] In vivo studies in rodents have shown that this compound induces the head-twitch response (HTR), a behavioral proxy for psychedelic effects in humans.[2]

Pharmacokinetics and Metabolism

The metabolism of this compound has been investigated in vitro using human liver microsomes.[9] The major metabolic pathways identified include hydroxylation, N-dealkylation, and carbonylation.[9] These biotransformations are common for tryptamine derivatives and are aimed at increasing the polarity of the molecule to facilitate its excretion from the body. Further in vivo studies are necessary to fully characterize the pharmacokinetic profile of this compound, including its absorption, distribution, and elimination.

Conclusion

This compound is a potent serotonergic agent with high agonist activity at the 5-HT2A receptor, which is consistent with its classification as a psychedelic compound. Its complex receptor binding profile, with affinities for multiple serotonin receptor subtypes and other CNS targets, suggests a multifaceted pharmacological action. The identified metabolic pathways provide a basis for understanding its biotransformation. This technical guide consolidates the current knowledge on the pharmacological profile of this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development. Further research is warranted to fully elucidate its in vivo effects, pharmacokinetic properties, and therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Fluo-8 Calcium Flux Assay [protocols.io]

- 9. researchgate.net [researchgate.net]

In Vitro Receptor Binding Affinity of 4-Hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT), also known as eprocin, is a synthetic tryptamine (B22526) that is structurally related to the psychedelic compound psilocin (4-HO-DMT).[1] As a novel psychoactive substance, a comprehensive understanding of its interaction with neuronal receptors is critical for elucidating its pharmacological profile and potential therapeutic applications. This technical guide provides a detailed overview of the in vitro receptor binding affinity of this compound, presenting quantitative data, experimental methodologies, and visual representations of associated biological and experimental workflows. The information compiled herein is intended to serve as a core resource for researchers in pharmacology, neuroscience, and drug development.

Quantitative Receptor Binding Data

The in vitro receptor binding affinity of this compound has been characterized through comprehensive screening against a panel of neurotransmitter receptors and transporters. The data, primarily presented as inhibition constants (Kᵢ), quantify the affinity of this compound for these targets. A lower Kᵢ value indicates a higher binding affinity.

Serotonin (B10506) (5-HT) Receptor Binding Affinities

This compound exhibits a broad affinity for various serotonin receptor subtypes, with a notable potency at several key receptors implicated in psychedelic effects.

| Receptor Subtype | Kᵢ (nM) |

| 5-HT₁ₐ | 163 |

| 5-HT₁ₑ | 591 |

| 5-HT₂ₐ | 546 |

| 5-HT₂ₑ | 62 |

| 5-HT₅ₐ | >10,000 |

| 5-HT₆ | >10,000 |

| 5-HT₇ | >10,000 |

Table 1: In vitro binding affinities (Kᵢ) of this compound for human serotonin (5-HT) receptors. Data sourced from Glatfelter et al., 2023.

Non-Serotonergic Receptor Binding Affinities

Screening against a wider panel of receptors reveals the selectivity profile of this compound. The following table summarizes the binding affinities for key non-serotonergic targets.

| Receptor/Transporter | Kᵢ (nM) |

| α₂ₐ Adrenergic | >10,000 |

| D₂ Dopamine | >10,000 |

| H₁ Histamine | >10,000 |

| κ-Opioid (KOR) | >10,000 |

| NMDA (NR2B) | >10,000 |

| σ₁ | >10,000 |

| σ₂ | >10,000 |

| Serotonin Transporter (SERT) | >10,000 |

Table 2: In vitro binding affinities (Kᵢ) of this compound for non-serotonergic human receptors and transporters. Data sourced from Glatfelter et al., 2023.

Functional Activity

Beyond binding affinity, the functional activity of this compound at its primary targets is crucial for understanding its pharmacological effects. Studies have shown that this compound is a potent full agonist at the 5-HT₂ₐ and 5-HT₂ₑ receptors.[2]

| Receptor Subtype | EC₅₀ (nM) | Eₘₐₓ (%) |

| 5-HT₂ₐ | 3.2 | 100 |

| 5-HT₂ₑ | 4.3 | 89 |

Table 3: Functional activity of this compound at human 5-HT₂ₐ and 5-HT₂ₑ receptors, expressed as half-maximal effective concentration (EC₅₀) and maximal efficacy (Eₘₐₓ) relative to serotonin.[1]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

Radioligand Binding Assays

Radioligand binding assays are the standard method for determining the binding affinity of a test compound to a specific receptor.[3]

Principle: This competitive binding assay measures the ability of an unlabeled test compound (this compound) to displace a radioactively labeled ligand with known high affinity for the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value, which is then used to calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[4]

Materials:

-

Cell membranes expressing the target human receptor (e.g., from CHO or HEK293 cells)

-

Radioligand specific to the target receptor (e.g., [³H]ketanserin for 5-HT₂ₐ)

-

Unlabeled test compound (this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Microplate harvester and liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a cold buffer and centrifuge to pellet the membranes. Wash and resuspend the membrane pellet in the assay buffer.[4]

-

Assay Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.[4]

Calcium Flux Assay

Calcium flux assays are used to determine the functional activity of a compound at Gq-coupled receptors, such as the 5-HT₂ₐ receptor.[5]

Principle: Activation of Gq-coupled receptors leads to an increase in intracellular calcium concentration ([Ca²⁺]ᵢ). This assay utilizes a calcium-sensitive fluorescent dye that increases in fluorescence intensity upon binding to calcium. The change in fluorescence is measured to quantify the agonist activity of the test compound.

Materials:

-

Cells stably expressing the human 5-HT₂ₐ receptor (e.g., HEK293 or CHO cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Test compound (this compound)

-

Reference agonist (e.g., serotonin)

-

Fluorescence microplate reader with kinetic reading capability

Procedure:

-

Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well microplate and allow them to attach overnight.

-

Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.

-

Compound Addition: Add varying concentrations of this compound or the reference agonist to the wells.

-

Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader. The peak fluorescence response is recorded.

-

Data Analysis: Plot the fluorescence response against the log concentration of this compound to generate a dose-response curve. From this curve, the EC₅₀ and Eₘₐₓ values are determined.

Visualizations

Signaling Pathway

Caption: 5-HT₂ₐ receptor signaling cascade initiated by this compound.

Experimental Workflow

Caption: Workflow for determining receptor binding affinity via radioligand assay.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]

- 5. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

4-HO-EPT: A Technical Guide to a Psilocin Analogue for Neuropharmacological Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT), a synthetic tryptamine (B22526) and a structural analogue of the classic psychedelic compound psilocin (4-HO-DMT). As interest in the therapeutic potential of serotonergic psychedelics continues to grow, a detailed understanding of the pharmacological and chemical properties of novel analogues like this compound is paramount for advancing neuropharmacological research and drug development. This document consolidates available quantitative data on receptor binding affinities and in vivo potency, outlines detailed experimental protocols for key assays, and visualizes the primary signaling pathway and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers investigating the structure-activity relationships, pharmacodynamics, and potential therapeutic applications of this compound and related compounds.

Introduction

4-Hydroxy-N-ethyl-N-propyltryptamine, also known as eprocin, is a lesser-known member of the 4-hydroxytryptamine (B1209533) class of psychedelic compounds.[1] Structurally, it is a homologue of psilocin, the primary psychoactive metabolite of psilocybin, differing by the substitution of the N,N-dimethyl groups with N-ethyl and N-propyl groups.[1] This modification of the N-alkyl substituents can significantly influence a compound's pharmacological profile, including its receptor binding affinity, functional activity, and in vivo potency.

Like other classic psychedelics, the primary mechanism of action of this compound is believed to be mediated through its agonist activity at serotonin (B10506) receptors, particularly the 5-HT₂A subtype.[2] Activation of this receptor is a well-established prerequisite for the characteristic psychedelic effects of these compounds.[3] The study of psilocin analogues such as this compound is crucial for elucidating the nuanced structure-activity relationships (SAR) that govern psychedelic activity and for the potential development of novel therapeutic agents with optimized pharmacokinetic and pharmacodynamic properties.

This guide aims to provide a detailed technical resource on this compound, summarizing the current state of knowledge and providing practical experimental methodologies for its further investigation.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound in comparison to its parent compound, psilocin. These data are essential for understanding the relative potency and receptor selectivity of this compound.

Table 1: In Vitro Receptor Binding Affinities (Kᵢ, nM) and Functional Potencies (EC₅₀, nM)

| Receptor Subtype | This compound | Psilocin (4-HO-DMT) |

| 5-HT₁A | 163[3] | 95 |

| 5-HT₁B | 1,097[3] | - |

| 5-HT₁D | 644[3] | - |

| 5-HT₁E | 591[3] | - |

| 5-HT₂A | Kᵢ: 546, EC₅₀: 3.2[3] | EC₅₀: 21 |

| 5-HT₂B | Kᵢ: 62, EC₅₀: 4.3[3] | - |

| 5-HT₂C | - | 40 |

Note: A lower Kᵢ or EC₅₀ value indicates a higher binding affinity or greater potency, respectively. Data for psilocin is provided for comparative purposes. The Emax for this compound at the 5-HT₂A receptor is 100%, and at the 5-HT₂B receptor, it is 89%.[3]

Table 2: In Vivo Potency - Head-Twitch Response (HTR) in Mice

| Compound | ED₅₀ (mg/kg) | ED₅₀ (µmol/kg) |

| This compound | 0.42 | 1.01[4] |

| Psilocin (4-HO-DMT) | 0.17 | 0.81[4] |

Note: The ED₅₀ (Median Effective Dose) is the dose of a drug that produces a response in 50% of the test subjects. The head-twitch response is a behavioral proxy for 5-HT₂A receptor-mediated psychedelic effects in rodents.

Signaling Pathways and Experimental Workflows

Canonical 5-HT₂A Receptor Signaling Pathway

The primary psychoactive effects of this compound, like psilocin, are mediated through the activation of the serotonin 5-HT₂A receptor, a G-protein coupled receptor (GPCR). This receptor predominantly signals through the Gq/₁₁ pathway, leading to a cascade of intracellular events.

Caption: Canonical 5-HT₂A receptor Gq signaling pathway activated by this compound.

Experimental Workflow for Pharmacological Characterization

The characterization of novel tryptamines like this compound typically involves a multi-step process, from chemical synthesis to in vivo behavioral assays.

Caption: General experimental workflow for the characterization of this compound.

Detailed Experimental Protocols

Synthesis of 4-Hydroxy-N-ethyl-N-propyltryptamine (this compound)

Objective: To synthesize this compound from 4-benzyloxyindole (B23222).

Materials:

-

4-Benzyloxyindole

-

Oxalyl chloride

-

N-ethyl-N-propylamine

-

Lithium aluminum hydride (LiAlH₄)

-

Palladium on carbon (Pd/C) catalyst

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Methanol (B129727) or ethanol

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

Step 1: Synthesis of N-ethyl-N-propyl-4-benzyloxy-3-indoleglyoxylamide

-

Dissolve 4-benzyloxyindole in an anhydrous solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath and slowly add oxalyl chloride. Stir the reaction mixture at this temperature for 1-2 hours.

-

In a separate flask, prepare a solution of N-ethyl-N-propylamine in the same anhydrous solvent.

-

Slowly add the N-ethyl-N-propylamine solution to the reaction mixture. Allow the reaction to proceed at room temperature for several hours or until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude glyoxylamide.

-

-

Step 2: Reduction to 4-Benzyloxy-N-ethyl-N-propyltryptamine

-

Carefully add the crude glyoxylamide to a suspension of LiAlH₄ in anhydrous THF under an inert atmosphere.

-

Reflux the reaction mixture for several hours until the reduction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water.

-

Filter the resulting solids and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-benzyloxy-N-ethyl-N-propyltryptamine.

-

-

Step 3: Deprotection to 4-Hydroxy-N-ethyl-N-propyltryptamine (this compound)

-

Dissolve the crude product from Step 2 in methanol or ethanol.

-

Add a catalytic amount of Pd/C.

-

Subject the mixture to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen-filled balloon, until the deprotection is complete (monitored by TLC).

-

Filter the catalyst through a pad of Celite and wash with the alcohol solvent.

-

Concentrate the filtrate under reduced pressure to yield crude this compound.

-

-

Purification:

-

The crude this compound can be purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

-

The purified product can be converted to a more stable salt form (e.g., hydrochloride or fumarate) by treatment with the corresponding acid.

-

In Vitro Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity (Kᵢ) of this compound at various serotonin receptors using a competitive radioligand binding assay.

Objective: To quantify the affinity of this compound for a specific serotonin receptor subtype.

Materials:

-

Cell membranes expressing the target human serotonin receptor (e.g., 5-HT₂A)

-

A suitable radioligand with high affinity for the target receptor (e.g., [³H]ketanserin for 5-HT₂A)

-

This compound hydrochloride

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Multi-well plates (e.g., 96-well)

-

Glass fiber filters

-

Scintillation vials and scintillation cocktail

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in the assay buffer to create a range of concentrations for the competition curve.

-

Prepare a solution of the radioligand in the assay buffer at a concentration close to its Kₔ value.

-

Prepare a suspension of the cell membranes in the assay buffer.

-

-

Assay Setup:

-

In each well of the multi-well plate, add the assay buffer, the cell membrane suspension, the radioligand solution, and either a vehicle control, a known non-specific binding agent (to determine non-specific binding), or a specific concentration of this compound.

-

-

Incubation:

-

Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to allow the binding to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. This separates the bound radioligand (trapped on the filter with the membranes) from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

In Vivo Head-Twitch Response (HTR) Assay in Mice

The HTR is a well-validated behavioral proxy for 5-HT₂A receptor activation and hallucinogenic potential in rodents.

Objective: To determine the in vivo potency (ED₅₀) of this compound in inducing the head-twitch response.

Materials:

-

Male C57BL/6J mice

-

This compound hydrochloride

-

Sterile saline solution (0.9% NaCl)

-

Observation chambers (e.g., clear polycarbonate cages)

-

Video recording equipment (optional, but recommended for unbiased scoring)

Procedure:

-

Animal Acclimation:

-

House the mice in a controlled environment (temperature, light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

-

-

Drug Preparation:

-

Dissolve this compound hydrochloride in sterile saline to prepare a stock solution.

-

Prepare serial dilutions from the stock solution to obtain the desired doses for the dose-response curve.

-

-

Experimental Procedure:

-

On the day of the experiment, weigh each mouse and calculate the injection volume for its assigned dose.

-

Administer the prepared dose of this compound or a vehicle control (saline) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

Immediately place the mouse individually into an observation chamber.

-

Record the number of head twitches over a specified period (e.g., 30-60 minutes). A head twitch is a rapid, convulsive, side-to-side rotational movement of the head.

-

-

Data Analysis:

-

Sum the total number of head twitches for each animal.

-

Calculate the mean (± SEM) number of head twitches for each dose group.

-

Plot the mean number of head twitches against the logarithm of the dose to generate a dose-response curve.

-

Calculate the ED₅₀ value, which is the dose that produces 50% of the maximal response.

-

Pharmacokinetics and Metabolism

Detailed pharmacokinetic data for this compound in humans or animals (e.g., half-life, bioavailability, volume of distribution) are not extensively reported in the scientific literature. However, studies on its in vitro metabolism provide insights into its biotransformation.

In vitro studies using pooled human liver microsomes have shown that the metabolism of this compound is dominated by several key pathways:

-

Double bond formation

-

N-dealkylation (removal of the ethyl or propyl group)

-

Hydroxylation

-

Carbonylation [1]

In vivo, the metabolic profile appears to involve hydroxylation or carbonylation combined with double bond loss, carbonylation, N-dealkylation, and further hydroxylation.[1]

For comparative purposes, the active metabolite of psilocybin, psilocin, has an elimination half-life of approximately 2-3 hours in humans following oral administration of psilocybin.[6] It is primarily metabolized via glucuronidation and to a lesser extent by monoamine oxidase (MAO) and cytochrome P450 enzymes.[7] Given the structural similarity, it is plausible that this compound exhibits a broadly comparable, though not identical, pharmacokinetic profile. Further research is required to fully characterize the pharmacokinetics of this compound.

Conclusion

This compound is a valuable research tool for exploring the structure-activity relationships of psilocin analogues. Its distinct N-alkyl substitution pattern provides an opportunity to investigate how modifications to this part of the tryptamine scaffold influence receptor interactions and in vivo activity. The quantitative data presented in this guide indicate that this compound is a potent agonist at the 5-HT₂A receptor with in vivo activity comparable to, though slightly less potent than, psilocin.

The detailed experimental protocols provided herein offer a foundation for researchers to conduct further studies on this compound, including its synthesis, receptor pharmacology, and behavioral effects. A more comprehensive understanding of the pharmacokinetics and metabolism of this compound will be crucial for any future considerations of its therapeutic potential. This technical guide serves to consolidate the current knowledge on this intriguing psilocin analogue and to facilitate its continued investigation within the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. m.psychonautwiki.org [m.psychonautwiki.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin [frontiersin.org]

- 7. researchgate.net [researchgate.net]

Serotonergic activity of 4-HO-Ept

An in-depth technical guide on the serotonergic activity of 4-hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT).

Introduction

4-Hydroxy-N-ethyl-N-propyltryptamine, also known as this compound or Eprocin, is a synthetic psychedelic substance of the tryptamine (B22526) chemical class.[1] It is structurally related to psilocin (4-HO-DMT), the primary psychoactive component in psilocybin mushrooms.[1] As a member of the 4-substituted tryptamine family, its pharmacological activity is of significant interest to researchers studying serotonergic systems and psychedelic compounds. This document provides a comprehensive technical overview of the serotonergic activity of this compound, focusing on its receptor interaction profile, functional activity, and the experimental methodologies used for its characterization. The primary molecular targets for classic serotonergic psychedelics are the serotonin (B10506) (5-HT) receptors, with the 5-HT₂A receptor subtype being of particular importance.[1][2] This guide is intended for researchers, scientists, and drug development professionals.

Pharmacodynamics

This compound's primary mechanism of action is its interaction with serotonin receptors.[2] It is characterized as a potent full agonist of the serotonin 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors.[3][4] Its potency as a 5-HT₂A and 5-HT₂B receptor agonist is significantly greater—by one to two orders of magnitude—than its potency at the 5-HT₂C receptor.[3][4] In addition to its high efficacy at the 5-HT₂ receptor subfamily, this compound also demonstrates affinity for other serotonin receptors, including 5-HT₁A and 5-HT₆.[3][4] In vivo studies in rodents have shown that this compound induces the head-twitch response (HTR), a behavioral model considered a proxy for psychedelic effects and indicative of 5-HT₂A receptor activation.[3][4]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinity and functional activity of this compound at various serotonin receptors. This data is critical for understanding its receptor interaction profile and comparing it to other serotonergic compounds.

Table 1: Receptor Binding Affinities (Kᵢ) of this compound

| Receptor | Affinity (Kᵢ, nM) |

|---|---|

| 5-HT₁A | 163 |

| 5-HT₁B | 1,097 |

| 5-HT₁D | 644 |

| 5-HT₁E | 591 |

| 5-HT₂A | 546 |

| 5-HT₂B | 62 |

| 5-HT₆ | 534 |

| 5-HT₇ | 1,000 |

| H₁ | 400 |

| D₃ | 830 |

Data sourced from multiple studies. The smaller the Kᵢ value, the higher the binding affinity.[3][5]

Table 2: Functional Activity (EC₅₀ and Eₘₐₓ) of this compound

| Receptor | Parameter | Value | Efficacy (Eₘₐₓ) |

|---|---|---|---|

| 5-HT₂A | EC₅₀ | 3.2 nM | 100% |

| 5-HT₂B | EC₅₀ | 4.3 nM | 89% |

| 5-HT₂C | EC₅₀ | 420 nM | 101% |

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. Eₘₐₓ (Maximum effect) indicates the maximum response achievable by the drug, typically relative to the endogenous ligand (5-HT).[3]

Experimental Protocols

The characterization of this compound's serotonergic activity relies on established in vitro and in vivo experimental methodologies. The protocols described below are foundational for determining the binding affinity and functional agonism of novel tryptamines.

Radioligand Binding Assay

This in vitro technique is used to quantify the affinity of a test compound for a specific receptor by measuring its ability to displace a known radioactively labeled ligand.[6]

Methodology:

-

Membrane Preparation: Cells or tissues expressing the target serotonin receptor subtype are homogenized in a cold buffer solution. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended to create a membrane preparation.[6]

-

Assay Incubation: The membrane preparation is incubated in a reaction mixture containing a specific concentration of a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT₂A receptors) and varying concentrations of the unlabeled test compound (this compound).

-

Separation and Scintillation Counting: After reaching equilibrium, the bound and free radioligand are separated via rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand. The radioactivity retained on the filters is then quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[6]

In Vitro Calcium Mobilization Assay

This functional assay is critical for determining whether a compound acts as an agonist at G-protein coupled receptors (GPCRs) that signal through the Gq/11 pathway, such as the 5-HT₂ receptor family.[7][8] Agonist binding to these receptors leads to an increase in intracellular calcium, which can be measured using fluorescent dyes.[7][9]

Methodology:

-

Cell Culture and Plating: A cell line stably expressing the human serotonin receptor of interest (e.g., Flp-In T-REx 293 cells expressing h5-HT₂A) is cultured in appropriate media.[7][10] The cells are seeded into black-walled, clear-bottom 96-well plates and grown to near confluence.[7]

-

Dye Loading: The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a physiological buffer containing the dye.[9]

-

Compound Addition and Fluorescence Measurement: Serial dilutions of the test compound (this compound) are prepared. A fluorescence plate reader with an integrated liquid handler adds the compound to the wells while simultaneously measuring the fluorescence intensity. The change in fluorescence upon compound addition is proportional to the change in intracellular calcium concentration.[9]

-

Data Analysis: The fluorescence data is used to generate concentration-response curves, from which the EC₅₀ and Eₘₐₓ values are calculated to quantify the compound's potency and efficacy as an agonist.[8]

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of 5-HT₂A Receptor Activation

The primary psychoactive effects of this compound are mediated through its potent agonist activity at the 5-HT₂A receptor, which predominantly signals via the Gq/11 pathway.[6]

Caption: Canonical Gq signaling pathway activated by this compound at the 5-HT₂A receptor.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the sequential steps involved in determining the binding affinity (Kᵢ) of a compound.

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: Calcium Mobilization Assay

This diagram outlines the process for assessing the functional agonist activity of this compound at Gq-coupled receptors.

Caption: Workflow for a cell-based calcium mobilization functional assay.

References

- 1. psychonautwiki.org [psychonautwiki.org]

- 2. precisionchems.com [precisionchems.com]

- 3. This compound - Wikipedia [en.wikipedia.org]